[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](pyridin-2-yl)methanone
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Overview
Description
3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone is a complex organic compound that features a pyrazole ring substituted with difluoromethyl and hydroxy groups, and a pyridine ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone typically involves multi-step organic reactions. One common method includes the reaction of a difluoromethyl-substituted pyrazole with a pyridine derivative under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality control, and implementing safety measures to handle potentially hazardous reagents and by-products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The difluoromethyl groups can be reduced under specific conditions.
Substitution: The pyrazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the difluoromethyl groups can produce a difluoromethyl alcohol .
Scientific Research Applications
3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- [3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[2-(4-propan-2-ylphenyl)-4-quinolinyl]methanone
- [3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(4-propan-2-yloxyphenyl)methanone
- [3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(2-methylfuran-3-yl)methanone
Uniqueness
The uniqueness of 3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-ylmethanone lies in its specific substitution pattern and the presence of both difluoromethyl and hydroxy groups on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4N3O2/c12-8(13)7-5-11(20,10(14)15)18(17-7)9(19)6-3-1-2-4-16-6/h1-4,8,10,20H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJMUSPAQFRNIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=CC=N2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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